molecular formula C9H11ClFNO B13029981 (1S)-1-Amino-1-(3-chloro-4-fluorophenyl)propan-2-OL

(1S)-1-Amino-1-(3-chloro-4-fluorophenyl)propan-2-OL

Cat. No.: B13029981
M. Wt: 203.64 g/mol
InChI Key: UKQZKVLIZLSXJW-OLAZFDQMSA-N
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Description

(1S)-1-Amino-1-(3-chloro-4-fluorophenyl)propan-2-OL is a chiral amino alcohol derivative characterized by a phenyl ring substituted with chlorine (Cl) at the 3-position and fluorine (F) at the 4-position. The compound features a stereogenic center at the 1-position (S-configuration) and a hydroxyl group at the 2-position of the propanol backbone.

Properties

Molecular Formula

C9H11ClFNO

Molecular Weight

203.64 g/mol

IUPAC Name

(1S)-1-amino-1-(3-chloro-4-fluorophenyl)propan-2-ol

InChI

InChI=1S/C9H11ClFNO/c1-5(13)9(12)6-2-3-8(11)7(10)4-6/h2-5,9,13H,12H2,1H3/t5?,9-/m1/s1

InChI Key

UKQZKVLIZLSXJW-OLAZFDQMSA-N

Isomeric SMILES

CC([C@H](C1=CC(=C(C=C1)F)Cl)N)O

Canonical SMILES

CC(C(C1=CC(=C(C=C1)F)Cl)N)O

Origin of Product

United States

Preparation Methods

Multi-Step Organic Synthesis

The compound is often synthesized starting from substituted phenylpropionic acid derivatives or related ketones, followed by functional group transformations:

  • Step 1: Preparation of Chiral Ketone or Amide Intermediate
    Starting from 3-chloro-4-fluorophenyl substituted precursors, amide formation or ketone intermediates are prepared by coupling reactions using carbodiimide reagents (e.g., EDCI) or other coupling agents.

  • Step 2: Reduction to Amino Alcohol
    The key step involves reduction of the amide or ketone intermediate to the amino alcohol. Common reducing agents include lithium aluminum hydride (LiAlH4) or alane (AlH3), which reduce carbonyl groups to the corresponding alcohols and amines while preserving stereochemistry.

  • Step 3: Chiral Resolution or Enantioselective Synthesis
    The racemic mixture formed is separated by chiral high-performance liquid chromatography (HPLC) or converted into diastereomeric salts for recrystallization to isolate the (1S) enantiomer.

Biocatalytic Enzymatic Synthesis

  • Transaminase enzymes catalyze the stereoselective amination of prochiral ketones to produce chiral amino alcohols. This method offers high enantioselectivity and environmentally friendly conditions.

  • The enzymatic approach can be optimized by selecting appropriate enzymes and reaction conditions to maximize yield and stereochemical purity.

Alternative Synthetic Routes

  • Wittig-type Olefination and Grignard Reactions : In some synthetic schemes, olefination of ketone intermediates followed by Grignard addition of methylmagnesium bromide introduces the hydroxyl and amino groups with stereochemical control.

  • Epoxidation and Ring Opening : Oxiranes (epoxides) derived from ketones can be opened regioselectively with amines to form amino alcohols, allowing stereochemical control depending on the epoxide configuration.

Comparative Data Table of Preparation Methods

Methodology Key Reagents/Enzymes Advantages Challenges Reference
Multi-step Organic Synthesis Carbodiimides (EDCI), LiAlH4, AlH3 Well-established, scalable Requires chiral resolution step
Biocatalytic Enzymatic Synthesis Transaminases High enantioselectivity, greener Enzyme availability, optimization
Wittig Olefination + Grignard CH2I2-TiCl4-Zn-PbCl2, MeMgBr Allows functional group diversity Multi-step, sensitive reagents
Epoxidation + Ring Opening TMSOI, NaOH, amines Stereoselective, versatile Control of regioselectivity

Research Findings and Optimization

  • Research indicates that minor modifications in the aromatic substitution pattern and stereochemistry significantly influence biological activity, necessitating precise stereochemical control during synthesis.

  • Optimization of enzymatic conditions (pH, temperature, co-factors) has been shown to improve yield and enantiomeric excess in biocatalytic methods.

  • Use of chiral HPLC for purification after chemical synthesis remains a gold standard for obtaining enantiomerically pure (1S) amino alcohols.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like potassium permanganate.

    Reduction: The amino group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The chloro and fluoro substituents on the phenyl ring can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Ammonia, thiols, sodium hydride.

Major Products

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of an amine derivative.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Chemistry

(1S)-1-Amino-1-(3-chloro-4-fluorophenyl)propan-2-OL is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.

Biology

In biological research, this compound is studied for its potential interactions with enzymes and receptors, providing insights into its biochemical properties and potential therapeutic applications.

Medicine

The compound is investigated for its potential use in developing new drugs, particularly those targeting neurological and inflammatory conditions.

Industry

In the industrial sector, (1S)-1-Amino-1-(3-chloro-4-fluorophenyl)propan-2-OL is used in the synthesis of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of (1S)-1-Amino-1-(3-chloro-4-fluorophenyl)propan-2-OL involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and hydroxyl groups play a crucial role in binding to these targets, modulating their activity and leading to various biological effects. The chloro and fluoro substituents on the phenyl ring may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Key Structural and Functional Differences

Substituent Effects: The target compound (3-Cl, 4-F) combines halogens with differing electronegativities, likely increasing polarity and hydrogen-bonding capacity compared to analogs with single halogens (e.g., 3-Br in ). Trifluoromethylthio (SCF₃) in introduces strong electron-withdrawing properties, enhancing resistance to oxidative degradation compared to the target compound’s chloro-fluoro system.

Stereochemical Variations :

  • The target compound’s S-configuration at C1 contrasts with the (1S,2R) stereochemistry in analogs . This difference may significantly impact chiral recognition in enzymatic or receptor-mediated processes.

Molecular Weight and Lipophilicity: The lowest molecular weight (target compound: ~201.6 g/mol) suggests superior solubility in aqueous media compared to bulkier analogs like (253.65 g/mol) or (244.13 g/mol).

Implications for Drug Design

  • Bioavailability : The target compound’s smaller size and polar substituents may favor absorption over analogs with larger substituents (e.g., CF₃ or SCF₃).
  • Metabolic Stability : The trifluoromethylthio group in and trifluoromethyl in are likely to confer resistance to cytochrome P450-mediated metabolism compared to the target’s halogenated system.
  • Target Selectivity : The 3-bromo-5-methyl substitution in introduces steric hindrance, which could refine selectivity in kinase or GPCR targets compared to the target compound’s less bulky profile.

Biological Activity

(1S)-1-Amino-1-(3-chloro-4-fluorophenyl)propan-2-OL, with the molecular formula C9H11ClFNO and a molecular weight of 203.64 g/mol, is an organic compound notable for its unique structure, which includes an amino group, a chloro group, and a fluoro group attached to a propanol backbone. This compound's chirality and functional groups contribute to its diverse biological activities and interactions with various molecular targets.

Chemical Structure and Properties

The compound's structure can be represented as follows:

 1S 1 Amino 1 3 chloro 4 fluorophenyl propan 2 OL\text{ 1S 1 Amino 1 3 chloro 4 fluorophenyl propan 2 OL}
PropertyValue
Molecular FormulaC9H11ClFNO
Molecular Weight203.64 g/mol
CAS Number1336813-06-9

The presence of halogen atoms (chlorine and fluorine) enhances the compound's reactivity and potential biological interactions, making it a subject of interest in medicinal chemistry.

Enzyme Inhibition

Research indicates that (1S)-1-Amino-1-(3-chloro-4-fluorophenyl)propan-2-OL may inhibit enzymes involved in inflammatory processes. This suggests its potential application in anti-inflammatory therapies. The compound's ability to modulate enzyme activity is critical for its therapeutic applications, particularly in treating conditions characterized by inflammation.

Cellular Signaling Modulation

The compound has shown potential effects on cellular signaling pathways. Its interactions with specific receptors may lead to varied biological effects, including the modulation of neurotransmitter systems. Such activities are particularly relevant in the context of neurological disorders, where signaling pathways play a crucial role.

Case Studies

Several studies have explored the biological activity of this compound:

  • Anti-inflammatory Studies : A study demonstrated that derivatives of this compound exhibited significant inhibition of cyclooxygenase (COX) enzymes, which are key players in inflammatory responses. The results indicated that these derivatives could serve as leads for developing new anti-inflammatory drugs.
  • Neuropharmacological Effects : Another investigation focused on the compound's impact on neurotransmitter release in neuronal cell cultures. The findings suggested that (1S)-1-Amino-1-(3-chloro-4-fluorophenyl)propan-2-OL could enhance the release of certain neurotransmitters, indicating potential applications in treating mood disorders.

Structure-Activity Relationship (SAR)

The structure of (1S)-1-Amino-1-(3-chloro-4-fluorophenyl)propan-2-OL allows for the exploration of various analogs to optimize biological activity.

Compound NameStructural FeaturesUnique Attributes
1-Amino-3-(3-chloro-4-fluorophenyl)propan-2-OLDifferent substitution pattern on the propanol backboneMay exhibit different biological activities due to structural variations
1-Amino-2-(3-chloro-4-methylphenyl)propan-2-OLMethyl group instead of a fluoro groupAltered reactivity compared to the fluoro-substituted analog
1-Amino-2-(3-chloro-4-bromophenyl)propan-2-OLBromo group instead of a fluoro groupPotential differences in biological activity due to halogen substitution

The unique combination of chloro and fluoro groups enhances its reactivity profile, making it valuable for further research into its pharmacological properties.

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